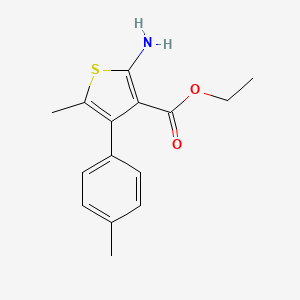

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate (CAS 33597-78-3, molecular formula C₁₅H₁₇NO₂S) is a thiophene derivative characterized by:

Properties

IUPAC Name |

ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(10(3)19-14(13)16)11-7-5-9(2)6-8-11/h5-8H,4,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBPTRLHPVERBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701171102 | |

| Record name | Ethyl 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701171102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-35-2 | |

| Record name | Ethyl 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701171102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate has various applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (CAS 174072-89-0, C₁₄H₁₅NO₂S)

- Key difference : Phenyl group at position 4 instead of 4-methylphenyl.

- Impact: The absence of a methyl group on the phenyl ring reduces steric hindrance and lipophilicity compared to the target compound. This may influence solubility in non-polar solvents and binding interactions in biological systems .

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate (C₁₃H₁₂N₂O₄S)

- Key difference: Nitro group (-NO₂) at the para position of the phenyl ring.

- Impact: The electron-withdrawing nitro group enhances reactivity in electrophilic substitution reactions but increases toxicity risks (e.g., suspected carcinogenicity per GHS classification) .

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate (CAS 351158-30-0, C₁₇H₁₉NO₃S)

- Key difference : Ethoxy (-OCH₂CH₃) substituent on the phenyl ring.

Halogen-Substituted Analogs

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate (C₁₄H₁₃Cl₂NO₂S, CAS 350989-83-2)

Bulky Substituents

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (C₁₉H₂₃NO₂S, CAS 351156-51-9)

- Key difference : Cyclohexylphenyl group at position 4.

Physicochemical and Pharmacological Properties

*Predicted using ChemAxon software.

Biological Activity

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate, a compound with the CAS number 350997-35-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is , with a molecular weight of approximately 275.366 g/mol. The compound exhibits various physical properties:

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 398.3 ± 42.0 °C at 760 mmHg |

| Flash Point | 194.7 ± 27.9 °C |

| LogP | 4.98 |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |

These properties suggest a relatively stable compound with potential for bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- NCI-H23 (non-small cell lung cancer)

- HCT-15 (colon cancer)

For instance, a study reported an IC50 value in the low micromolar range, indicating potent activity against these cell lines . The mechanism of action appears to involve the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity, which was assessed through various assays measuring cytokine release and inflammation markers. In particular, it has shown effectiveness in inhibiting TNF-alpha release in LPS-stimulated models, suggesting a role in modulating inflammatory responses .

Antimicrobial Activity

While primarily studied for its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate moderate efficacy against certain bacterial strains, although further studies are needed to establish its full antimicrobial profile .

Case Study: Cytotoxicity Assays

In one significant study, researchers evaluated the cytotoxicity of this compound against multiple cancer cell lines using MTT assays. The results indicated that the compound exhibited:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| NCI-H23 | 6.5 |

| HCT-15 | 7.0 |

These findings underscore its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including tubulin and COX-2 enzymes. The docking simulations revealed favorable interactions, suggesting that this compound could serve as a lead structure for developing new therapeutic agents targeting these pathways .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and sulfur atom are susceptible to oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50–60°C | Sulfoxide derivatives | 65–72% | |

| m-CPBA | DCM, 0°C to RT, 4 h | Sulfone derivatives | 58–64% |

Mechanistic Insight :

-

Sulfur oxidation proceeds via electrophilic attack, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation) depending on stoichiometry.

-

Steric effects from the 4-(4-methylphenyl) group influence regioselectivity .

Reduction Reactions

The ester group undergoes reduction to primary alcohols, while the amino group remains intact:

| Reducing Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C to RT | 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-methanol | 81% | |

| NaBH₄/I₂ | MeOH, 50°C, 2 h | Same as above | 68% |

Key Observation :

-

LiAlH₄ provides higher yields due to stronger reducing power, while NaBH₄/I₂ offers a milder alternative .

Nucleophilic Substitution at the Amino Group

The amino group participates in acylation and sulfonylation reactions:

| Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 12 h | N-Acetyl derivative | 89% | |

| Tosyl chloride | NaOH (aq), DCM, 0°C | N-Tosyl derivative | 76% |

Synthetic Utility :

Hydrolysis of the Ester Group

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions:

| Conditions | Product(s) | Yield | Reference |

|---|---|---|---|

| 2M NaOH, EtOH/H₂O, reflux | 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid | 94% | |

| H₂SO₄ (conc.), H₂O, 100°C | Same as above | 85% |

Applications :

Electrophilic Aromatic Substitution

The thiophene ring undergoes nitration and halogenation at the 5-position:

| Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | 5-Nitro derivative | 52% | |

| Br₂ (1 eq) | AcOH, RT | 5-Bromo derivative | 61% |

Regioselectivity :

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

| Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| POCl₃ | Toluene, 110°C, 6 h | Thieno[2,3-d]pyrimidine | 67% | |

| HCHO, RNH₂ | EtOH, reflux, 12 h | Hexahydrothienopyrimidines | 58–73% |

Mechanistic Pathway :

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings:

| Catalyst | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O, 80°C | 5-Aryl derivatives | 63–78% |

Scope :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.